molecular formula C22H17ClN2O2S B2437531 (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide CAS No. 865175-05-9

(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide

Cat. No.: B2437531
CAS No.: 865175-05-9
M. Wt: 408.9
InChI Key: QMVCBMMSNMJGBT-GYHWCHFESA-N
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Description

(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide is a complex organic compound that features a benzo[d]thiazole ring, a naphthamide moiety, and an allyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole ring, followed by the introduction of the allyl and chloro substituents. The final step involves the formation of the naphthamide moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while nucleophilic substitution of the chloro group can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological properties.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties. Its unique chemical structure can contribute to the design of polymers, coatings, and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide
  • 3-methoxy-2-naphthamide derivatives

Uniqueness

(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide stands out due to its combination of structural features, including the benzo[d]thiazole ring, allyl group, and naphthamide moiety

Properties

IUPAC Name

N-(6-chloro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2S/c1-3-10-25-18-9-8-16(23)13-20(18)28-22(25)24-21(26)17-11-14-6-4-5-7-15(14)12-19(17)27-2/h3-9,11-13H,1,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVCBMMSNMJGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)N=C3N(C4=C(S3)C=C(C=C4)Cl)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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